Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime

Description

However, the evidence extensively describes Acetaldehyde Oxime, a simpler oxime derivative. For transparency, this article will focus on the available evidence for Acetaldehyde Oxime and infer comparisons with structurally related oximes based on general chemical principles.

Acetaldehyde Oxime (C₂H₅NO) is a colorless liquid or crystalline solid primarily used as a chemical intermediate. The evidence emphasizes its flammability, reactivity with oxidizers and acids, and acute health hazards .

Properties

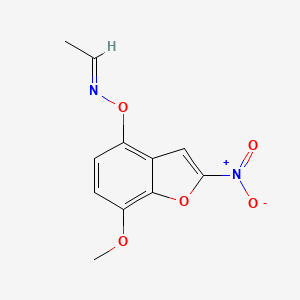

Molecular Formula |

C11H10N2O5 |

|---|---|

Molecular Weight |

250.21 g/mol |

IUPAC Name |

(E)-N-[(7-methoxy-2-nitro-1-benzofuran-4-yl)oxy]ethanimine |

InChI |

InChI=1S/C11H10N2O5/c1-3-12-18-8-4-5-9(16-2)11-7(8)6-10(17-11)13(14)15/h3-6H,1-2H3/b12-3+ |

InChI Key |

IZYSFYMVLAFLGC-KGVSQERTSA-N |

Isomeric SMILES |

C/C=N/OC1=C2C=C(OC2=C(C=C1)OC)[N+](=O)[O-] |

Canonical SMILES |

CC=NOC1=C2C=C(OC2=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime typically involves the reaction of acetaldehyde with hydroxylamine to form acetaldoxime. This intermediate is then reacted with 7-methoxy-2-nitrobenzofuran-4-yl chloride under basic conditions to yield the desired oxime compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit or activate certain enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with biological membranes and proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on the properties of oximes and benzofuran-containing compounds.

Table 1: Key Properties of Acetaldehyde Oxime vs. Hypothetical Analogues

Key Differences :

Structural Complexity : The benzofuran moiety in Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime introduces steric hindrance and electronic effects (e.g., nitro groups are electron-withdrawing), which could alter reactivity compared to simple oximes like Acetaldehyde Oxime.

Stability : Nitrobenzofuran derivatives are often thermally stable but may decompose under acidic conditions, whereas Acetaldehyde Oxime reacts violently with acids .

Research Findings and Data Gaps

Acetaldehyde Oxime :

- Handling : Requires grounding of metal containers and avoidance of ignition sources due to flammability .

- Health Effects: No evidence of carcinogenicity or reproductive toxicity, but acute exposure causes irritation .

- Analytical Methods : Derivatization with PFBHA followed by GC-FID can detect oxime derivatives, as demonstrated in acetaldehyde analysis .

Benzofuran-Based Oximes :

- Hypothetical Data : Nitro and methoxy groups may enhance binding to biological targets (e.g., enzymes or receptors), but toxicity profiles remain unexplored in the provided evidence.

Limitations of Available Evidence

- Chronic toxicity and pharmacokinetic data for benzofuran derivatives are absent.

- Reactivity studies with complex oximes are inferred rather than experimentally validated.

Biological Activity

Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound consists of a benzofuran moiety substituted with a methoxy and nitro group, linked to an acetaldehyde oxime. The unique structural features contribute to its reactivity and biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, such as:

- Antiviral Activity : Some heterocyclic compounds have shown effectiveness against viral infections, particularly arenaviruses .

- Antioxidant Properties : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

- Enzyme Inhibition : Compounds similar to this compound may act as inhibitors for specific enzymes involved in metabolic pathways .

Biological Activity Data

A summary of biological activity findings related to this compound is presented in Table 1.

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of arenavirus | |

| Antioxidant | Free radical scavenging | |

| Enzyme inhibition | Modulation of metabolic pathways |

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various heterocyclic compounds, this compound demonstrated significant inhibition of arenavirus replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells, highlighting its potential as an antiviral agent.

Case Study 2: Antioxidant Activity

Another research project focused on evaluating the antioxidant properties of compounds containing similar functional groups. This compound exhibited a notable reduction in oxidative stress markers in cell culture models. This suggests that the compound could be beneficial in mitigating oxidative damage in various diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime in laboratory settings?

- Methodological Answer:

- Storage: Store in tightly sealed containers in a cool, well-ventilated area, away from oxidizers (e.g., chlorates, nitrates) and strong acids to prevent violent reactions .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Employ local exhaust ventilation or respiratory protection if exposure via inhalation is possible .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite, dry sand), place in sealed containers, and evacuate the area. Use foam spray to suppress vapors .

- Decontamination: Wash skin thoroughly with water and soap after potential contact. Avoid eating, drinking, or smoking in areas where the compound is handled .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Pre-column derivatization using agents like O-(4-nitrobenzyl) hydroxylamine hydrochloride can enhance detection of oxime derivatives at 280 nm .

- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize with pentafluorobenzyl hydroxylamine (PFBHA) to form stable oxime adducts for improved volatility and spectral identification .

- X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data for precise bond-length and angle measurements .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer:

- Oxime Formation: React 7-methoxy-2-nitrobenzofuran-4-carbaldehyde with hydroxylamine hydrochloride under acidic conditions (pH 4–6) at 60–80°C for 4–6 hours .

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted aldehydes. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Advanced Research Questions

Q. How can computational methods such as ab-initio molecular dynamics simulations elucidate the reaction mechanisms involving this oxime?

- Methodological Answer:

- Mechanistic Insights: Simulate nucleophilic attack of hydroxylamine on the carbonyl group using density functional theory (DFT) to map transition states and energy barriers .

- Stereoselectivity: Analyze (E)/(Z)-isomer formation via free-energy landscapes, identifying solvent effects and substituent electronic contributions (e.g., nitro group’s electron-withdrawing effects) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for derivatives of this oxime?

- Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental IR stretches (e.g., C=N at 1600–1650 cm⁻¹) with computational spectra .

- Crystallographic Confirmation: Resolve ambiguous peaks (e.g., tautomerism) by growing single crystals and refining structures via SHELXL .

Q. How does the electronic environment of the 7-methoxy-2-nitrobenzofuran moiety influence the oxime’s reactivity?

- Methodological Answer:

- Electrophilic Reactivity: The nitro group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, accelerating oxime formation but potentially destabilizing intermediates .

- Nucleophilic Substitution: Methoxy groups in the benzofuran ring may direct regioselectivity in further functionalization (e.g., nitration, halogenation) by activating specific aromatic positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.